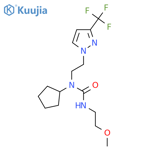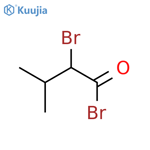アシルクロライド
Acyl chlorides, also known as acid chlorides, are a class of organic compounds with the general formula R-COCl, where R represents an alkyl or aryl group. These reagents are highly reactive and play crucial roles in various synthetic reactions due to their ability to form esters, amides, and other derivatives through nucleophilic substitution.
Acyl chlorides are characterized by their strong electrophilicity, which arises from the presence of the electron-withdrawing chlorine atom adjacent to the carbonyl group. This feature makes them excellent leaving groups in nucleophilic reactions. In organic synthesis, acyl chlorides are commonly used as starting materials for the preparation of other functionalized compounds.
Due to their high reactivity and potential hazards, such as the possibility of forming toxic gases upon exposure to water or basic conditions, acyl chlorides require careful handling and storage under an inert atmosphere. They are typically prepared by reacting carboxylic acids with thionyl chloride (SOCl₂) or phosphorus oxychloride in an organic solvent.
In summary, acyl chlorides represent a versatile reagent in organic chemistry, offering a wide array of applications in the synthesis of various compounds and materials.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
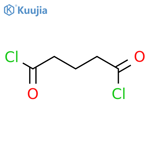 |
Glutaryl Chloride | 2873-74-7 | C5H6Cl2O2 |
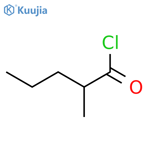 |
2-Methylvaleryl chloride | 5238-27-7 | C6H11ClO |
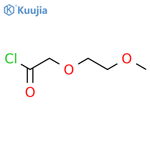 |
2-(2-Methoxyethoxy)acetyl chloride | 16024-55-8 | C5H9ClO3 |
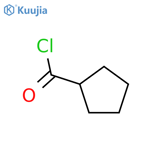 |
Cyclopentanecarbonyl chloride | 4524-93-0 | C6H9ClO |
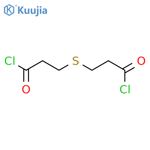 |
Propanoyl chloride,3,3'-thiobis- | 18733-39-6 | C6H8Cl2O2S |
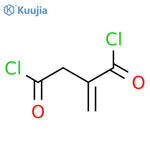 |
Butanedioyl dichloride,2-methylene- | 1931-60-8 | C5H4Cl2O2 |
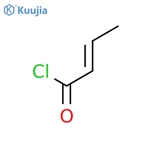 |
E-Crotonoyl Chloride | 625-35-4 | C4H5ClO |
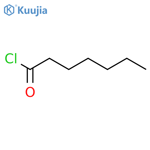 |
Heptanoyl chloride | 2528-61-2 | C7H13ClO |
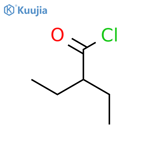 |
2-ethylbutanoyl chloride | 2736-40-5 | C6H11ClO |
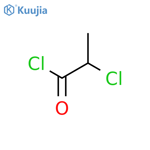 |
2-chloropropanoyl chloride | 7623-09-8 | C3H4Cl2O |
関連文献
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
推奨される供給者
-
江苏科伦多食品配料有限公司Factory Trade Brand reagents会社の性質: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
